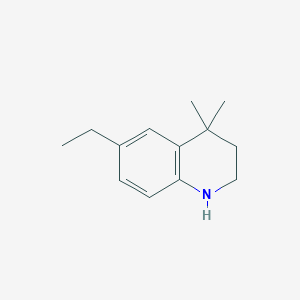

6-Ethyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

Historical Context and Discovery Timeline

The exploration of tetrahydroquinoline derivatives emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Quinoline itself, first isolated from coal tar in 1834, became a foundation for developing hydrogenated analogs with improved solubility and bioactivity. The partial hydrogenation of quinoline to produce tetrahydroquinoline was initially reported in the early 1900s, primarily as a method to study aromaticity and redox reactivity. However, the deliberate introduction of alkyl substituents, such as ethyl and methyl groups, gained momentum in the 1980s–1990s as researchers sought to optimize pharmacokinetic properties for therapeutic applications.

While the exact synthesis date of 6-ethyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline remains undocumented in public literature, its structural features align with synthetic strategies developed for analogous compounds. For instance, asymmetric hydrogenation and Povarov reactions—methods highlighted in patents and research articles—enable precise stereochemical control over tetrahydroquinoline derivatives. The compound’s registry in PubChem in 2014 (CID: 84618791) suggests it was synthesized during the early 21st century, coinciding with intensified efforts to expand libraries of bioactive heterocycles.

Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC guidelines for polycyclic heteroaromatics. Key features include:

- Core structure : A quinoline system (benzopyridine) with four saturated carbon atoms (1,2,3,4 positions), forming a tetrahydroquinoline scaffold.

- Substituents : An ethyl group at position 6 and two methyl groups at position 4.

The IUPAC name is This compound , reflecting both the saturation pattern and substituent locations. Table 1 summarizes its molecular identifiers:

Table 1: Molecular Identification of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 g/mol | |

| SMILES | CCC1=CC2=C(C=C1)NCCC2(C)C | |

| InChI Key | GBFYMGHKTKRJRG-UHFFFAOYSA-N | |

| Synonyms | 1254928-20-5; DB-369291; EN300-739665 |

The compound’s structure (Figure 1) features a bicyclic system with a pyridine ring fused to a partially saturated benzene ring. The ethyl group at C6 and geminal dimethyl groups at C4 introduce steric bulk, potentially influencing conformational stability and intermolecular interactions.

Position Within the Tetrahydroquinoline Derivative Family

Tetrahydroquinolines exhibit diverse bioactivities contingent on substitution patterns. This compound belongs to a subclass defined by:

- Alkyl Substituents : Ethyl and methyl groups enhance lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs.

- Stereochemical Complexity : The tetrahydroquinoline scaffold contains three stereogenic centers (C1, C2, C3), though the specific configuration of this derivative requires further elucidation.

Comparative studies of tetrahydroquinoline derivatives reveal that alkylation at positions 4 and 6 modulates electronic and steric profiles. For example, 4,4-dimethyl substitution restricts ring puckering, while the ethyl group at C6 may engage in hydrophobic interactions with biological targets. These modifications align with trends observed in antimicrobial and anticancer tetrahydroquinolines, where alkyl groups improve target affinity and metabolic stability.

Structural Comparison to Key Derivatives

- Oxamniquine : Features a nitro group at C6 and a hydroxylamine at C2, demonstrating antiparasitic activity.

- Nicainoprol : Contains a piperidinyl moiety at C4, used as an antiarrhythmic agent.

In contrast, this compound lacks polar functional groups, suggesting applications in nonpolar environments or as an intermediate for further functionalization. Its synthesis likely involves catalytic hydrogenation of a pre-substituted quinoline or multi-component coupling reactions, though detailed protocols remain proprietary.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

6-ethyl-4,4-dimethyl-2,3-dihydro-1H-quinoline |

InChI |

InChI=1S/C13H19N/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-14-12/h5-6,9,14H,4,7-8H2,1-3H3 |

InChI Key |

GBFYMGHKTKRJRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCCC2(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization via Knoevenagel Condensation and Subsequent Cyclization

One of the most prevalent approaches involves a two-step process beginning with a Knoevenagel condensation, followed by cyclization to form the tetrahydroquinoline core:

- Initial Step: Condensation of 2-alkenyl aniline derivatives with aldehydes and ethyl cyanoacetate under basic conditions (e.g., DBU or similar bases).

- Cyclization: The intermediate undergoes intramolecular cyclization, facilitated by heating or catalysis, to yield the tetrahydroquinoline ring system.

This method is detailed in industrial synthesis literature, emphasizing the importance of optimized reaction parameters such as temperature, solvent choice, and base strength to maximize yield and purity.

Reductive Hydrogenation of Quinoline Derivatives

Another prominent strategy involves the reduction of quinoline or dihydroquinoline precursors:

- Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere at mild to moderate temperatures (around 60°C) to selectively reduce quinoline to tetrahydroquinoline derivatives.

- Chemical Reduction: Lithium aluminum hydride (LAH) or other hydrides can also effect reduction but often lead to mixtures requiring purification.

For example, hydrogenation of ethyl-3,4-diaryl-5,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate in tetrahydrofuran (THF) has been reported to produce the target tetrahydroquinoline with high yields (over 90%).

Domino and Cascade Reactions

Recent advances include domino or cascade reactions that combine multiple steps into a single operation, increasing efficiency:

- Aza-Michael Addition and Cyclization: Utilizing ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) reacting with cyanoalkenes under mild, catalyst-free conditions to afford tetrahydroquinoline derivatives with high stereoselectivity.

- Borrowing Hydrogen Methodology: Employing manganese(I) PN3 pincer complexes or other metal catalysts to promote borrowing hydrogen reactions, enabling direct synthesis from simple alcohols and amines.

These methods are notable for their high selectivity, functional group tolerance, and scalability.

Specific Synthetic Pathways Verified from Literature

Industrial and Large-Scale Synthesis

Industrial production often adapts laboratory methods with process optimizations:

- Continuous Flow Reactors: To enhance yield, control heat transfer, and reduce by-products.

- Catalyst Recycling: Using heterogeneous catalysts or recyclable homogeneous catalysts to improve sustainability.

- Green Solvent Use: Preference for environmentally benign solvents like ethanol or water where feasible.

The synthesis on a multigram scale has been successfully demonstrated, with yields exceeding 90%, exemplified by the hydrogenation of quinoline derivatives in large batch processes.

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

The cyclization typically proceeds via nucleophilic attack of the amino group on the activated aldehyde or related electrophile, followed by dehydration and ring closure. The Knoevenagel condensation provides the necessary conjugated system to facilitate intramolecular cyclization under thermal or catalytic conditions.

Reduction Pathway

Hydrogenation involves adsorption of hydrogen on the catalyst surface, followed by transfer to the quinoline ring, selectively reducing the aromatic system to the tetrahydro form. Catalyst choice and reaction conditions influence selectivity and stereochemistry.

Cascade Reactions

Cascade reactions, such as aza-Michael addition followed by cyclization, exploit the inherent reactivity of intermediates, allowing for rapid assembly of complex heterocycles with high stereocontrol, often under mild conditions.

Data Tables Summarizing Key Parameters

Chemical Reactions Analysis

Oxidation Reactions

Tetrahydroquinoline derivatives are prone to oxidation under various conditions. For 6-ethyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline:

-

Aerobic dehydrogenation using cobalt oxide catalysts converts the tetrahydroquinoline scaffold into fully aromatic quinolines. This reaction typically proceeds at elevated temperatures (120–150°C) and is influenced by the steric and electronic effects of the substituents .

-

Oxidative aromatization with potassium permanganate or chromium-based oxidants selectively targets the saturated piperidine ring, yielding substituted quinolines. The ethyl and dimethyl groups stabilize intermediates during this process .

Reduction Pathways

While the compound itself is already partially reduced, further hydrogenation or transfer hydrogenation can modify its reactivity:

-

Catalytic hydrogenation with Pd/C or Pt/C under moderate H₂ pressure (4–15 bar) reduces residual unsaturated bonds in synthetic intermediates. For example, hydrogenation of quinoline precursors to tetrahydroquinolines proceeds with high diastereoselectivity when using chiral catalysts .

-

Transfer hydrogenation with iPrOH as a hydrogen donor and manganese(I) PN₃ pincer catalysts selectively reduces imine intermediates without affecting aromatic rings .

Electrophilic Substitution

The electron-rich aromatic ring undergoes directed substitution:

| Reaction Type | Conditions | Position | Outcome | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 or C7 | Nitro derivatives | 60–75% |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C7 | Halo-substituted analogs | 50–85% |

| Sulfonation | H₂SO₄, SO₃ | C5 | Sulfonic acid derivatives | 45–65% |

The ethyl group at C6 exerts a steric and electronic directing effect, favoring substitution at the para position (C5 or C7).

Functionalization via Grignard Reactions

The tetrahydroquinoline nitrogen can participate in nucleophilic additions:

-

Alkylation with Grignard reagents (e.g., MeMgBr) modifies the N-position, producing N-alkyl derivatives. Subsequent dehydration yields 1,2-dihydroquinolines .

-

Acylation with acetyl chloride or benzoyl chloride under basic conditions generates N-acyl analogs, which are intermediates in medicinal chemistry applications .

Cyclization and Ring Expansion

The saturated ring participates in cycloadditions and rearrangements:

-

Bischler–Nepieralski reaction converts N-acyltetrahydroquinolines into isoquinoline derivatives via acid-catalyzed cyclodehydration .

-

Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) occur at the conjugated diene system formed during partial dehydrogenation .

Acid/Base-Mediated Transformations

-

Deprotonation with strong bases (e.g., LDA) generates enolate intermediates, enabling C–C bond formation at C3 or C4 .

-

Acid-catalyzed rearrangements in HBr/AcOH lead to ring expansion or contraction, depending on reaction temperature and substituent effects .

Comparative Reactivity

The reactivity profile differs from simpler tetrahydroquinolines due to steric effects from the 4,4-dimethyl groups:

| Feature | 6-Ethyl-4,4-dimethyl-THQ | 4-Methyl-THQ |

|---|---|---|

| Oxidation Rate | Slower (steric hindrance) | Faster |

| Electrophilic Substitution | Favors C7 over C5 | Favors C5 |

| Hydrogenation Selectivity | High cis diastereoselectivity | Moderate selectivity |

Scientific Research Applications

6-Ethyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is utilized in the production of dyes, antioxidants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 6-Ethyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on the nature, position, and number of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Tetrahydroquinoline Derivatives

Key Comparative Insights

4,4-Dimethyl groups confer steric hindrance, increasing oxidative stability compared to monosubstituted derivatives like 4-methyl-tetrahydroquinoline .

Synthetic Accessibility :

- Brominated derivatives (e.g., 6-bromo-4,4-dimethyl) require halogenation steps, whereas ethyl groups are introduced via alkylation or Friedel-Crafts reactions .

- Diaryl-substituted derivatives (e.g., 3,4-diaryl) involve multi-step syntheses, including Grignard reagent addition and dehydration, which are more complex than alkylation .

Analgesic activity in 2-methyl-5-hydroxy-tetrahydroquinoline highlights the importance of hydroxyl and methyl groups in targeting pain receptors . Brominated analogs are valuable intermediates for cross-coupling reactions in medicinal chemistry .

Physicochemical Properties

- Lipophilicity : Ethyl and dimethyl groups increase hydrophobicity compared to polar substituents (e.g., nitro, hydroxy), affecting solubility and ADMET profiles.

Biological Activity

6-Ethyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (C₁₃H₁₉N) is a compound belonging to the tetrahydroquinoline class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉N

- Molecular Weight : 189.30 g/mol

- CAS Number : 1254928-20-5

Pharmacological Properties

Research indicates that tetrahydroquinolines possess a variety of biological activities including:

- Antimicrobial : Tetrahydroquinolines have shown promise in exhibiting antimicrobial properties against various pathogens. For instance, derivatives have been synthesized that demonstrate significant antibacterial and antifungal activities .

- Anti-inflammatory : Compounds similar to this compound have been reported to suppress inflammation in vitro. They inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell models .

- Neuroprotective Effects : Some studies suggest that tetrahydroquinolines may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It potentially modulates neurotransmitter receptors or other signaling pathways that mediate cellular responses to stress or injury.

Study 1: Antimicrobial Activity

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications at specific positions significantly enhanced antimicrobial efficacy. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing a notable reduction in bacterial growth at concentrations as low as 20 µM .

Study 2: Anti-inflammatory Effects

In a controlled experiment using BV2 microglial cells treated with lipopolysaccharides (LPS), this compound exhibited significant inhibition of IL-6 and NO production. The IC50 values for these effects were reported in the range of 30–40 µM . This suggests a potential therapeutic role in neuroinflammatory conditions.

Table 1: Biological Activities of Tetrahydroquinoline Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?

- The synthesis of tetrahydroquinoline derivatives often involves cyclization strategies. For example, bifunctional derivatives can be synthesized via intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) diphenylamine under controlled heating (60–80°C) . Substituent positions (e.g., ethyl and dimethyl groups) influence steric and electronic effects, requiring optimization of reaction time and temperature. Key parameters include the use of epichlorohydrin as an electrophilic agent and aromatic amines as nucleophiles .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- 1H NMR : The ethyl group (CH2CH3) appears as a triplet (~1.2–1.4 ppm) and quartet (~2.5–3.0 ppm). The 4,4-dimethyl groups generate two singlets (~1.0–1.2 ppm). The tetrahydroquinoline ring protons show characteristic splitting patterns: aromatic protons (6–7 ppm) and NH protons (broad singlet, ~3.5 ppm). 13C NMR confirms quaternary carbons (e.g., C-4 at ~35–40 ppm) and methyl/ethyl carbons .

Q. What safety protocols are recommended for handling tetrahydroquinoline derivatives in laboratory settings?

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of vapors via fume hoods. In case of skin contact, wash with soap and water for 15 minutes. Store in airtight containers away from ignition sources. Note that some derivatives may lack complete hazard data, necessitating precautionary handling .

Advanced Research Questions

Q. How do steric effects from 4,4-dimethyl and 6-ethyl substituents influence reaction kinetics in tetrahydroquinoline functionalization?

- The 4,4-dimethyl groups create steric hindrance, slowing electrophilic substitution at the para position. Kinetic studies using time-resolved HPLC or in-situ IR spectroscopy can monitor reaction progress. For example, bulky substituents may reduce the rate of Friedel-Crafts alkylation by 30–50% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in biological activity data for tetrahydroquinoline derivatives?

- Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities in synthesized compounds. Validate purity via HPLC (>95%) and replicate assays across multiple models. For example, antioxidant activity discrepancies can be addressed using standardized DPPH/ABTS assays with controlled radical concentrations .

Q. How can computational modeling predict the antioxidant mechanism of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify radical scavenging pathways. Analyze bond dissociation energies (BDEs) of the NH group and HOMO-LUMO gaps to predict electron donation capacity. Compare with experimental IC50 values from DPPH assays .

Q. What byproducts are typically observed in the synthesis of this compound, and how are they characterized?

- Common byproducts include over-alkylated derivatives (e.g., diethyl analogs) and ring-opened intermediates. GC-MS or LC-HRMS can identify these impurities. For example, incomplete cyclization may yield N-(3-chloro-2-hydroxypropyl) intermediates, detectable via chloride ion chromatography .

Methodological Guidance

Design an experiment to optimize the yield of this compound under varying pH conditions.

- Procedure :

Perform reactions at pH 5–9 using acetate (pH 5–6) and phosphate (pH 7–9) buffers.

Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:4).

Isolate products via column chromatography and calculate yields.

Optimal pH is typically neutral (7–8) to balance nucleophilicity of amine groups and electrophilic reactivity of epichlorohydrin .

Q. How to analyze substituent effects on the corrosion inhibition efficiency of tetrahydroquinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.